molecular formula C17H13N3O3S B10875059 4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid

4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B10875059
M. Wt: 339.4 g/mol
InChI Key: HXIABPFSFLXKMJ-UHFFFAOYSA-N
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Description

4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound that features a phthalazine moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization.

    Attachment of the Sulfanyl Group: The phthalazine derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride under acidic conditions.

    Coupling with Benzoic Acid Derivative: Finally, the acetylated phthalazine derivative is coupled with a benzoic acid derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.

Scientific Research Applications

4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: A simpler analog without the phthalazine and sulfanyl groups.

    Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.

    Sulfonamides: Compounds with similar sulfanyl groups but different aromatic backbones.

Uniqueness

4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID is unique due to the combination of its phthalazine moiety, sulfanyl group, and benzoic acid derivative. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(2-phthalazin-1-ylsulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C17H13N3O3S/c21-15(19-13-7-5-11(6-8-13)17(22)23)10-24-16-14-4-2-1-3-12(14)9-18-20-16/h1-9H,10H2,(H,19,21)(H,22,23)

InChI Key

HXIABPFSFLXKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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